molecular formula C11H15FN2O B13283868 2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide

2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide

Cat. No.: B13283868
M. Wt: 210.25 g/mol
InChI Key: XZDGMXFUOSQAPG-UHFFFAOYSA-N
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Description

2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide is an organic compound with the molecular formula C11H15FN2O It is characterized by the presence of a fluorophenyl group attached to a dimethylacetamide moiety through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 3-fluorobenzylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-fluorophenyl)methyl]amino}-N,N-dimethylacetamide
  • 2-{[(2-fluorophenyl)methyl]amino}-N,N-dimethylacetamide
  • 2-{[(3-chlorophenyl)methyl]amino}-N,N-dimethylacetamide

Uniqueness

2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C11H15FN2O/c1-14(2)11(15)8-13-7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3

InChI Key

XZDGMXFUOSQAPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1=CC(=CC=C1)F

Origin of Product

United States

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